molecular formula C10H15ClN2O2 B177969 ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate CAS No. 112779-13-2

ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

Cat. No.: B177969
CAS No.: 112779-13-2
M. Wt: 230.69 g/mol
InChI Key: UGWXIBZPXNDLSS-UHFFFAOYSA-N
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Description

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C10H15ClN2O2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by its unique molecular structure, has shown potential in various pharmacological applications, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H15_{15}ClN2_2O2_2
  • Molecular Weight : 230.69 g/mol
  • Functional Groups : Pyrazole ring, tert-butyl group, and a chloro substituent enhance its chemical reactivity and biological properties.

1. Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. Pyrazole derivatives are known for their ability to inhibit the growth of various cancer cell lines. The following table summarizes the findings from relevant research:

Cell Line IC50_{50} (µM) Mechanism of Action
MDA-MB-231 (Breast)3.79Induction of apoptosis
HepG2 (Liver)12.50Inhibition of cell proliferation
A549 (Lung)26.00Inhibition of VEGF-induced proliferation
NCI-H460 (Lung)0.95Induction of autophagy without apoptosis

These findings suggest that the compound may act through multiple mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.

2. Anti-inflammatory and Analgesic Effects

This compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound's structural features contribute to its ability to modulate inflammatory pathways effectively.

Case Studies

Several case studies have highlighted the biological potential of pyrazole derivatives, including this compound:

  • Study on Anticancer Activity : A study published in ACS Omega demonstrated that pyrazole derivatives could inhibit the growth of various cancer cell types, including lung and breast cancers. This compound was included in the screening, showing promising results against MDA-MB-231 and HepG2 cell lines .
  • Anti-inflammatory Research : Research conducted on related pyrazole compounds indicated that they could reduce inflammation in animal models by inhibiting COX enzymes. This compound's structural similarity suggests it may exhibit similar effects.

Molecular Docking Studies

Molecular docking studies have been employed to understand how this compound interacts with biological targets such as enzymes and receptors. These studies reveal insights into its binding affinity and potential therapeutic effects:

  • Binding Affinity : Docking simulations indicate that the compound binds effectively to targets involved in cancer pathways, potentially leading to its observed anticancer effects.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate has the molecular formula C10H15ClN2O2C_{10}H_{15}ClN_{2}O_{2} and a molecular weight of approximately 230.69 g/mol. It features a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a tert-butyl group and a chlorine atom enhances its reactivity and biological activity, making it a versatile scaffold in various applications .

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

  • Anti-inflammatory : Similar pyrazole derivatives have shown potential in reducing inflammation.
  • Analgesic : The compound may possess pain-relieving properties.
  • Anticonvulsant : There is potential for use in treating seizure disorders.

Drug Development

The compound serves as a starting material for synthesizing novel drug candidates. Its interactions with biological targets such as enzymes and receptors have been studied to elucidate its pharmacological profile. For example, docking studies reveal how it interacts with proteins involved in disease pathways, which is crucial for developing targeted therapies.

Photoluminescence

Pyrazole derivatives, including this compound, have shown interesting photoluminescent properties. This capability suggests potential applications in developing new functional materials, such as organic light-emitting diodes (OLEDs) and sensors.

Agricultural Chemistry Applications

The compound has potential uses as a pesticide or herbicide due to its biological activity. Pyrazole derivatives are known to exhibit herbicidal properties, which can be harnessed to develop effective agricultural chemicals that target specific plant species while minimizing harm to non-target organisms .

Properties

IUPAC Name

ethyl 1-tert-butyl-5-chloropyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWXIBZPXNDLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550166
Record name Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112779-13-2
Record name Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of t-butyl nitrite (7.2 mL, 60.5 mmol), cuprous chloride (4.8 g, 48.5 mmol), and anhydrous acetonitrile (120 mL) was added 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid ethyl ester (8.4 g, 39.8 mmol) in portions over 30 minutes at 0° C. The reaction mixture was stirred at room temperature for 1 h, then at 65° C. for 1 h. The mixture was then poured into 6N HCl (120 mL) and extracted with dichloromethane. The aqueous phase was extracted three times with dichloromethane. After the combined organic phases were concentrated in vacuo, the crude residue was purified by flash chromatography eluting with a gradient of 0-20% ethyl acetate/hexanes, then 20% ethyl acetate/hexanes to give 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylic acid ethyl ester (5.5 g, 39%).
Quantity
7.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

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